molecular formula C14H21BO2 B1356963 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 325142-93-6

2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1356963
M. Wt: 232.13 g/mol
InChI Key: XWCNEQGQJTWRHX-UHFFFAOYSA-N
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Description

“2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C14H21BO2 . It is also known as “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-m-xylene” and "3,5-Dimethylphenylboronic Acid Pinacol Ester" . The compound has a molecular weight of 232.13 g/mol .


Molecular Structure Analysis

The molecular structure of “2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be represented by the SMILES notation: B1(OC(C(O1)©C)©C)C2=CC(=CC(=C2)C)C .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not available, related compounds have been used in various chemical reactions. For instance, similar compounds have been used as chiral selectors in organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

The compound is a white-yellow crystal-powder at 20°C . It has a melting point of 112°C .

Scientific Research Applications

Catalytic Silaboration

A study by Chang et al. (2005) describes the use of a compound similar to 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a palladium-catalyzed silaboration of allenes. This process shows high regio- and stereoselectivity, producing various 2-silylallylboronates. The method can be applied in the synthesis of homoallylic alcohols, offering potential applications in organic synthesis (Chang, Rayabarapu, Yang, & Cheng, 2005).

Structural Analysis

Clegg et al. (1996) conducted a structural analysis of a related compound, providing insights into the molecular configuration and bond lengths. Such analyses are crucial for understanding the reactivity and potential applications of these compounds in various fields of chemistry (Clegg, Scott, Dai, Lesley, Marder, Norman, & Farrugia, 1996).

Synthesis of Stilbenes

A study by Das et al. (2015) discusses the synthesis of pinacolylboronate-substituted stilbenes using a compound structurally similar to 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This research highlights its application in developing new materials for LCD technology and potential therapeutic agents for neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).

Synthesis of Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives

Spencer et al. (2002) describe the synthesis of compounds related to 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, exploring their inhibitory activity against serine proteases. This type of research is significant for the development of new pharmaceuticals (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).

Continuous Flow Synthesis

Fandrick et al. (2012) developed a continuous-flow process for the synthesis of a compound closely related to 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This represents an advancement in industrial chemical synthesis, showing the potential for scalable and efficient production methods (Fandrick, Roschangar, Kim, Hahm, Cha, Kim, Yoo, Kim, Reeves, Song, Tan, Qu, Haddad, Shen, Grinberg, Lee, Yee, & Senanayake, 2012).

Reaction with Acetonitrile

Kuznetsov etal. (2001) investigated the reaction of substituted 1,3,2-dioxaborolanes with acetonitrile, leading to the formation of 2-oxazolines. The study emphasizes the importance of the substituent on the boron atom in determining the yield of the reaction, highlighting the versatility of these compounds in organic synthesis (Kuznetsov, Brusilovskii, & Mazepa, 2001).

Vinylboronic Esters Reactivity

Pandya et al. (2003) explored the activation of vinylboronic esters of pinacol (similar to 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with dimethylzinc. This research contributes to the understanding of nucleophilic addition reactions and the synthesis of N-allylic hydroxylamines, which are relevant in various chemical synthesis applications (Pandya, Pinet, Chavant, & Vallée, 2003).

Lipogenic Inhibitors Synthesis

Das et al. (2011) synthesized a library of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. Some of these compounds, including BF102, showed potential as lipogenesis inhibitors, indicating their significance in the development of lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).

Nucleophilic Addition Reactions

Shimizu et al. (2010) conducted studies on the double nucleophilic addition reactions involving ketene silyl acetals and 2-allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This research provides valuable insights into the synthesis of delta-hydroxyesters, demonstrating the compound's utility in organic chemistry (Shimizu, Kawanishi, Mizota, & Hachiya, 2010).

Epoxy Resin Curing Activity

Gao et al. (2014) explored the latent curing activity of compounds similar to 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for epoxy resins. Their research contributes to the understanding of the applications of these compounds in materials science, particularly in the context of epoxy resin curing (Gao, Liu, Zhao, Jiang, & Yuan, 2014).

Future Directions

The compound and its related compounds have potential applications in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs). They have been used as highly efficient red phosphorescent emitters, which could lead to the development of more efficient OLEDs .

properties

IUPAC Name

2-(3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2/c1-10-7-11(2)9-12(8-10)15-16-13(3,4)14(5,6)17-15/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCNEQGQJTWRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579284
Record name 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

325142-93-6
Record name 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Takagi, T Yamakawa - Tetrahedron Letters, 2013 - Elsevier
Syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through the Pd-catalyzed borylation of arylbromides with the successive use of 2,2′-bis(1,3,2-benzodioxaborole) and …
Number of citations: 11 www.sciencedirect.com
J Dong, H Guo, QS Hu - European Journal of Organic …, 2017 - Wiley Online Library
Room temperature Ni 0 /PCy 3 ‐catalyzed cross‐coupling reactions of aryl arenesulfonates with bis(pinacolato)diboron are described. The Ni 0 /PCy 3 catalysts, generated from Ni(COD…
P Boontiem, S Kiatisevi - Inorganica Chimica Acta, 2020 - Elsevier
Facile and economical method for Miyaura borylation reaction between B 2 pin 2 and aryl bromides is reported. The catalytic system containing 2 mol% PdCl 2 (PPh 3 ) 2 and KOAc …
Number of citations: 9 www.sciencedirect.com
K Aravindu, HJ Kim, M Taniguchi, PL Dilbeck… - Photochemical & …, 2013 - Springer
The presence of substituents at designated sites about the chlorin macrocycle can alter the spectral properties, a phenomenon that can be probed through synthesis. Prior syntheses …
Number of citations: 34 link.springer.com
CRK Jayasundara, JM Gil-Negrete… - The Journal of …, 2021 - ACS Publications
A versatile and efficient method to prepare borylated arenes furnished with alkyl, alkenyl, alkynyl, aryl, and heteroaryl functional groups is developed by merging Ir-catalyzed C–H …
Number of citations: 3 pubs.acs.org
J Dong - 2019 - academicworks.cuny.edu
Transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura cross-couplings, are among the most powerful transformations in organic synthesis. They have been …
Number of citations: 0 academicworks.cuny.edu
A MAZZALI - researchgate.net
(57) Abstract: The present invention relates to novel compounds of formula (I), or a pharmaceutically acceptable salt thereof,(I) wherein R is an aryl or heteroaryl, which may be …
Number of citations: 0 www.researchgate.net
M Baur, F Lin, T Morgen, L Odenwald, S Mecking - scholar.archive.org
The world’s most important plastic, polyethylene, consists of inert hydrocarbon chains. An introduction of reactive polar groups in these chains is much sought-after, to overcome the …
Number of citations: 0 scholar.archive.org
JS Marcum - 2021 - search.proquest.com
New Catalysts for the Stereoselective Functionalization of Unsaturated Hydrocarbons New Catalysts for the Stereoselective Functionalization of Unsaturated Hydrocarbons Abstract …
Number of citations: 0 search.proquest.com

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